molecular formula C15H19F2NO3 B11767198 tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11767198
M. Wt: 299.31 g/mol
InChI Key: BUXSTLLKRTZDNZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a difluoromethylphenyl group, and a hydroxyazetidine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Difluoromethylphenyl Group:

    Addition of the tert-Butyl Group: The tert-butyl group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The difluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with target proteins, while the difluoromethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-difluoro-3-methylbenzoate
  • tert-Butyl 4-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxyazetidine moiety, which is not commonly found in similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19F2NO3

Molecular Weight

299.31 g/mol

IUPAC Name

tert-butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C15H19F2NO3/c1-9-5-6-10(16)11(12(9)17)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3

InChI Key

BUXSTLLKRTZDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2(CN(C2)C(=O)OC(C)(C)C)O)F

Origin of Product

United States

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